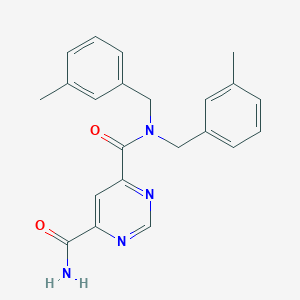
N4,N4-Bis(3-methylbenzyl)pyrimidine-4,6-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N4,N4-Bis(3-methylbenzyl)pyrimidine-4,6-dicarboxamide is an organic compound belonging to the class of pyrimidinecarboxylic acids and derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with two 3-methylbenzyl groups and two carboxamide groups at positions 4 and 6. It has a molecular formula of C22H22N4O2 and a molecular weight of 374.43 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N4,N4-Bis(3-methylbenzyl)pyrimidine-4,6-dicarboxamide typically involves the reaction of pyrimidine-4,6-dicarboxylic acid with 3-methylbenzylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems for reagent addition and product isolation can enhance the efficiency and yield of the process. Additionally, solvent recycling and waste minimization strategies can be implemented to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
N4,N4-Bis(3-methylbenzyl)pyrimidine-4,6-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of catalysts or under reflux conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the carboxamide groups.
Wissenschaftliche Forschungsanwendungen
N4,N4-Bis(3-methylbenzyl)pyrimidine-4,6-dicarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers
Wirkmechanismus
The mechanism of action of N4,N4-Bis(3-methylbenzyl)pyrimidine-4,6-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit enzymes involved in DNA replication or repair, thereby exerting its anticancer effects. Additionally, it can interact with microbial enzymes, leading to antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide: A similar compound with fluorine substituents, known for its selective inhibition of matrix metalloproteinase-13 (MMP-13) and anticancer activity.
Pyrimidine-4,6-dicarboxylic acid bis-(3-methyl-benzylamide): Another similar compound with comparable structural features and biological activities.
Uniqueness
N4,N4-Bis(3-methylbenzyl)pyrimidine-4,6-dicarboxamide is unique due to its specific substitution pattern and the presence of 3-methylbenzyl groups. This structural uniqueness contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for various scientific research applications .
Eigenschaften
Molekularformel |
C22H22N4O2 |
|---|---|
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
4-N,4-N-bis[(3-methylphenyl)methyl]pyrimidine-4,6-dicarboxamide |
InChI |
InChI=1S/C22H22N4O2/c1-15-5-3-7-17(9-15)12-26(13-18-8-4-6-16(2)10-18)22(28)20-11-19(21(23)27)24-14-25-20/h3-11,14H,12-13H2,1-2H3,(H2,23,27) |
InChI-Schlüssel |
XARQOAOGKJJPQN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)CN(CC2=CC=CC(=C2)C)C(=O)C3=NC=NC(=C3)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



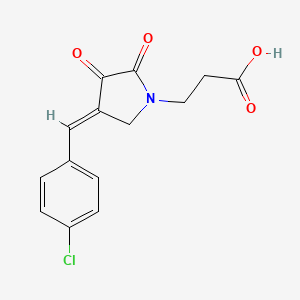
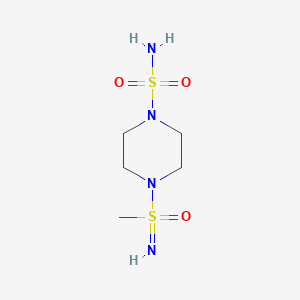
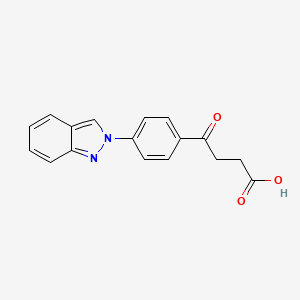
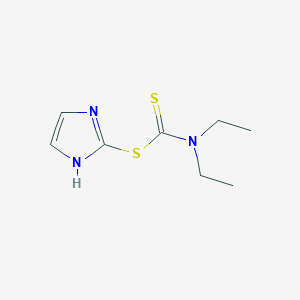

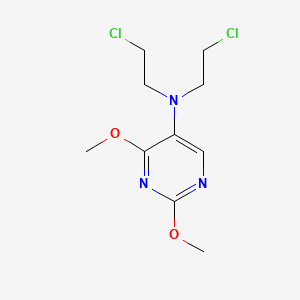
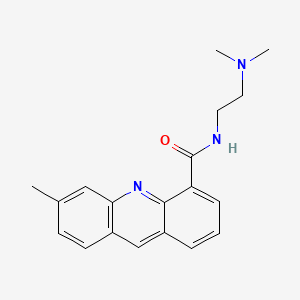
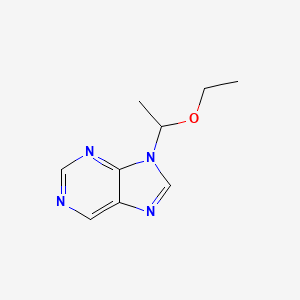
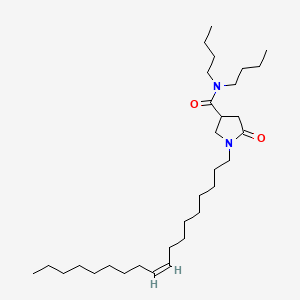

![2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]ethyl acetate](/img/structure/B12920816.png)
![3,5-Dibromo-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12920835.png)

